(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinyl group
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Pyrrolidine alkaloids have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
The synthesis of ®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions. Common reagents for this purpose include Selectfluor and N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyridine rings.
Chemical Reactions Analysis
®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Comparison with Similar Compounds
®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Fluorinated Pyridines: Other fluorinated pyridine derivatives, such as 3-fluoropyridine and 5-fluoropyridine, can be compared based on their reactivity and applications.
Biological Activity
(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, with the CAS number 1260845-74-6, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H13Cl2FN2 and a molecular weight of 239.12 g/mol. Its structure features a pyridine ring substituted at the 3-position with a fluorine atom and at the 5-position with a pyrrolidin-2-yl group, which is believed to contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1260845-74-6 |
Molecular Formula | C₉H₁₃Cl₂FN₂ |
Molecular Weight | 239.12 g/mol |
Chemical Structure | Chemical Structure |
Neuropharmacological Effects
This compound has been studied for its potential neuropharmacological effects. Preliminary research indicates that it may act as a modulator of neurotransmitter systems, particularly involving dopamine and serotonin receptors. Its ability to cross the blood-brain barrier suggests significant central nervous system effects, making it a candidate for treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
In addition to its neuropharmacological potential, this compound may exhibit antimicrobial properties. Research on related pyrrolidine derivatives has shown varying degrees of antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluorine Atom : Electrophilic fluorination reactions are commonly used, employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Construction of the Pyridine Ring : Various methods exist for constructing this ring, including cyclization or functionalization techniques.
Case Studies and Research Findings
- Neuropharmacology Study : A study investigated the interaction of this compound with various neurotransmitter receptors. Results indicated that it could enhance serotonin receptor activity, suggesting potential applications in mood disorders.
- Antimicrobial Research : In vitro tests conducted on related pyrrolidine compounds revealed significant antibacterial activity against several strains, including Bacillus subtilis and Pseudomonas aeruginosa. The study reported MIC values indicating effective inhibition of bacterial growth .
- Pharmacological Profile Analysis : A comparative analysis highlighted that this compound exhibits unique pharmacological profiles due to its stereochemistry and fluorine substitution. This distinguishes it from other similar compounds in terms of receptor binding affinity and biological activity .
Properties
IUPAC Name |
3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKBCBBODOTJG-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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